2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCPTBOMUWSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted indole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Ethanone Core
- 2-(2-Chlorophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone (CAS 2034613-65-3): Key Difference: A single 2-chlorophenyl group replaces the diphenyl substituents. Molecular weight (348.8 g/mol) is lower than the diphenyl analog, influencing solubility and bioavailability . Synthetic Relevance: The chlorophenyl variant may serve as a precursor for cross-coupling reactions, leveraging the halogen for further functionalization.
- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone: Key Difference: A pyrrolidinyl group replaces one phenyl group, and the indole is replaced by a dihydroindenyl system.
Indolin-1-yl Modifications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Derivatives :
- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Key Difference: A trifluoromethylphenyl group and a pyrrolopyrimidine substituent are present. Impact: The CF₃ group increases lipophilicity and metabolic stability, while the pyrrolopyrimidine moiety may enhance DNA-binding affinity .
Pyridin-4-yl and Heterocyclic Replacements
- 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine: Key Difference: An oxazol-2-amine ring replaces the indolin-1-yl group. The fluorine atom alters electron density, affecting aromatic interactions .
- 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone: Key Difference: A phenothiazine core and oxadiazole-thioether linkage are present. Impact: The phenothiazine moiety confers antipsychotic activity, while the oxadiazole enhances rigidity and π-stacking capacity .
Data Table: Key Structural and Property Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Strategies : Multi-component reactions (e.g., ) and microwave-assisted syntheses () are viable for analogs, suggesting efficient routes for the target compound .
- Physicochemical Properties : Diphenyl groups likely confer higher logP values compared to heterocyclic analogs, necessitating formulation strategies for bioavailability .
Biological Activity
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound notable for its intricate structure, which incorporates multiple aromatic and heterocyclic components. This unique configuration is believed to contribute significantly to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Central Ethanone Group : This functional group is pivotal in many biological interactions.
- Two Phenyl Rings : These rings enhance lipophilicity and potential interactions with biological targets.
- Indolin Moiety : The presence of the indole structure is associated with various biological activities, including anticancer and antimicrobial properties.
- Pyridine Ring : This heterocyclic component can influence the compound's pharmacological profile.
Biological Activities
The biological activities of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone are diverse and include:
Antimicrobial Activity
Research has demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. In vitro studies suggest that this compound may possess activity against various pathogens. For instance, in a comparative study, compounds similar to 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Potential
Indole derivatives are known for their anticancer properties. Preliminary studies indicate that 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone may inhibit cancer cell proliferation effectively. For example, SAR (Structure–Activity Relationship) studies have shown that modifications in the phenolic structure can lead to enhanced cytotoxicity against various cancer cell lines .
Molecular docking studies reveal that 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone interacts with specific enzymes and receptors. The binding affinity of this compound with targets involved in cancer progression and microbial resistance suggests a multifaceted mechanism of action .
Case Studies and Research Findings
Synthesis and Production
The synthesis of 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common route includes the condensation of 2,2-diphenylacetyl chloride with 5-(pyridin-4-yl)indole in the presence of a base such as triethylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Palladium-catalyzed cross-coupling for constructing the pyridin-4-yl-indolin moiety (e.g., Suzuki-Miyaura coupling) .
- Ketone formation via nucleophilic acyl substitution or Friedel-Crafts acylation for the ethanone group . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (reflux conditions), and purification via column chromatography. Microwave-assisted synthesis may improve yields and reduce reaction times .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography (using SHELX software for refinement) to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions .
- Mass spectrometry (MS) for molecular weight verification .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for fluorinated analogs of this compound?
Discrepancies in biological activity (e.g., binding affinity or enzyme inhibition) may arise from:
- Fluorine substitution patterns (e.g., para vs. meta positions on aromatic rings), which alter electronic effects and lipophilicity .
- Experimental design variations , such as assay pH, cell-line specificity, or protein target isoforms . Systematic structure-activity relationship (SAR) studies with controlled substituent modifications are recommended .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Proposed mechanisms include:
- Non-covalent interactions (e.g., hydrogen bonding via the pyridine nitrogen or π-π stacking with aromatic residues) .
- Electron-withdrawing effects from substituents (e.g., trifluoromethyl groups) enhancing binding to hydrophobic enzyme pockets . Molecular docking simulations (AutoDock Vina) and isothermal titration calorimetry (ITC) are used to validate these interactions .
Q. How does the compound’s reactivity vary under different catalytic conditions?
Reactivity depends on:
- Catalyst choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) for selective cross-coupling .
- Solvent effects : Polar aprotic solvents stabilize intermediates in ketone formation, while non-polar solvents favor cyclization . Kinetic studies (monitored via HPLC) and DFT calculations can elucidate reaction pathways .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Co-crystallization with target proteins or small-molecule additives (e.g., PEG) improves crystal lattice stability .
- High-resolution data collection (synchrotron radiation) resolves disorder in flexible substituents (e.g., phenyl rings) .
Q. How can researchers optimize assay conditions for evaluating this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
